molecular formula C19H18FN3O2S B2835695 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 893365-20-3

2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2835695
CAS No.: 893365-20-3
M. Wt: 371.43
InChI Key: BJBPLYZBRSDQTN-UHFFFAOYSA-N
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Description

2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that features an imidazole ring, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of alcohols or amines .

Scientific Research Applications

2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide apart is the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties .

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-25-17-5-3-2-4-16(17)22-18(24)13-26-19-21-10-11-23(19)12-14-6-8-15(20)9-7-14/h2-11H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBPLYZBRSDQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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